molecular formula C9H9FO B1329323 4'-Fluoropropiophenone CAS No. 456-03-1

4'-Fluoropropiophenone

Cat. No. B1329323
CAS RN: 456-03-1
M. Wt: 152.16 g/mol
InChI Key: QIJNVLLXIIPXQT-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

A mixture of 45.7 g. (0.3 moles) of 4'-fluoropropiophenone, 9 g. (0.3 moles) of paraformaldehyde, 4 g. (0.03 mole) of anhydrous potassium carbonate and 200 ml. of methyl alcohol is stirred at 35°C for two days. The reaction is quenched in water and acidified with hydrochloric acid. The product is extracted into benzene. The benzene layer is washed with water and concentrated in vacuo to give 4'-fluoro-3-hydroxy-2-methylpropiophenone.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.[CH2:12]=[O:13].C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:11])[CH:9]([CH3:10])[CH2:12][OH:13])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC)=O
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.03 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 45.7 g
CUSTOM
Type
CUSTOM
Details
The reaction is quenched in water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into benzene
WASH
Type
WASH
Details
The benzene layer is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(CO)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.